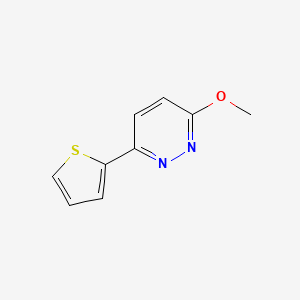

3-Methoxy-6-(thiophen-2-yl)pyridazine

描述

Historical Context and Evolution of Pyridazine (B1198779) Research in Heterocyclic Chemistry

The study of heterocyclic chemistry began in the early 19th century with the discovery of compounds like furan. researchgate.net The parent pyridazine heterocycle was first prepared via the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. A more efficient route was later developed starting from maleic hydrazide. nih.gov The first substituted pyridazines were successfully synthesized by Fischer in 1886, with the unsubstituted parent compound being prepared nine years later by Taüber. researchgate.net

For many years, research into pyridazines was less extensive compared to other heterocycles, partly due to the rarity of the pyridazine core in nature. nih.govresearchgate.net This scarcity is often attributed to the infrequent natural occurrence of hydrazines, which are common building blocks for pyridazine synthesis. nih.gov However, the discovery of naturally occurring pyridazines, such as the antifungal antibiotic Pyridazomycin, sparked increased interest. mdpi.com Over the past few decades, research has intensified, focusing on the synthesis of diverse pyridazine derivatives and the exploration of their chemical and biological properties. researchgate.netmdpi.com Modern synthetic methods, particularly cross-coupling reactions, have significantly expanded the accessibility and structural diversity of pyridazine-based compounds. mdpi.com

Overview of Nitrogen-Containing Heterocyclic Scaffolds in Advanced Chemical Biology and Materials Science

Nitrogen-containing heterocycles are fundamental building blocks in the fields of chemical biology and materials science. mdpi.comchemsynthesis.comnih.gov It is estimated that approximately 75% of drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-heterocyclic moiety. mdpi.com These scaffolds are prevalent in a vast array of biologically important molecules, including nucleic acids, vitamins, and antibiotics. wku.edu

The unique properties of nitrogen heterocycles, such as their ability to participate in hydrogen bonding and coordinate with metal ions, make them ideal for designing molecules that can interact with biological targets like enzymes and receptors. researchgate.net In materials science, these compounds are integral to the development of organic light-emitting diodes (OLEDs), organic semiconductors, and sensors. evitachem.com The incorporation of heteroatoms like nitrogen into cyclic structures modifies their physicochemical properties, influencing factors like solubility, metabolic stability, and electronic characteristics. mdpi.com Pyridazine, with its two adjacent nitrogen atoms, is noted for its polarity and its capacity for robust, dual hydrogen-bonding, which can be critical in drug-target interactions.

Positioning of 3-Methoxy-6-(thiophen-2-yl)pyridazine within Modern Organic Synthesis and Medicinal Chemistry Research Paradigms

The compound this compound is a prime example of a modern heterocyclic structure, combining three key functional components: a pyridazine core, a thiophene (B33073) ring, and a methoxy (B1213986) group. This specific arrangement positions it at the intersection of several contemporary research paradigms.

In Organic Synthesis: The synthesis of such biheterocyclic systems often relies on powerful cross-coupling methodologies. A probable synthetic route for this compound involves the Suzuki-Miyaura cross-coupling reaction. This would typically utilize a precursor like 3-chloro-6-methoxypyridazine (B157567) and a thiophene-2-boronic acid derivative, catalyzed by a palladium complex. mdpi.comnist.gov The efficiency and functional group tolerance of such reactions make this class of compounds readily accessible for further derivatization and screening.

In Medicinal Chemistry: The pyridazine core is a known pharmacophore found in various herbicides and drugs. nih.gov The thiophene ring is also a "privileged" scaffold in drug discovery, appearing in numerous FDA-approved drugs. mdpi.com Thiophene is often used as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and metabolic stability. mdpi.com The combination of these two rings in this compound creates a novel scaffold for exploring a range of biological activities. The methoxy group can further influence the molecule's polarity, solubility, and metabolic profile, and can provide a handle for further chemical modification. Research into similar pyridazine-thiophene structures has explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com

In Materials Science: The conjugation of an electron-deficient ring (pyridazine) with an electron-rich ring (thiophene) creates a "push-pull" system. mdpi.com This electronic arrangement is highly sought after in materials science for creating compounds with significant second-order nonlinear optical (NLO) properties, which are crucial for applications like second harmonic generation. mdpi.com The inherent properties of fused thiophene compounds, such as environmental stability and charge-carrying abilities, make them excellent candidates for use in advanced electronic devices like OLEDs and organic thin-film transistors. wku.eduevitachem.com Therefore, this compound and its derivatives are of interest for the development of new organic electronic materials. mdpi.com

Below is a table summarizing the key properties of the constituent scaffolds of the target compound.

| Heterocyclic Core | Key Properties and Significance |

| Pyridazine | Aromatic, six-membered ring with two adjacent nitrogen atoms. nih.gov Considered electron-deficient. mdpi.com The core is found in herbicides and drugs like minaprine (B1677143) and cefozopran. nih.govmdpi.com |

| Thiophene | Aromatic, five-membered ring with one sulfur atom. mdpi.com Considered electron-rich. mdpi.com A common bioisostere for the phenyl ring in medicinal chemistry. mdpi.com Used in the development of organic semiconductors and OLEDs. wku.eduevitachem.com |

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-6-thiophen-2-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-12-9-5-4-7(10-11-9)8-3-2-6-13-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQIPUGCIVTRDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 3 Methoxy 6 Thiophen 2 Yl Pyridazine and Its Analogs

De Novo Synthesis of the Pyridazine (B1198779) Ring System

The foundational step in synthesizing the target compound and its analogs is the construction of the pyridazine ring. This can be achieved through both classical and contemporary methods, which allow for the subsequent introduction of various substituents.

Classical Cyclization Reactions for Pyridazine Nucleus Formation (e.g., from 1,4-dicarbonyl precursors and hydrazine)

The most traditional and widely adopted method for forming the pyridazine nucleus is the condensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) and hydrazine (B178648). thieme-connect.comnih.govchemicalbook.com This Paal-Knorr-type synthesis provides a direct route to the dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring.

A pertinent example is the synthesis of the 6-(thiophen-2-yl)pyridazin-3(2H)-one intermediate. The synthesis begins with a Friedel-Crafts acylation of thiophene (B33073) with 3-carbomethoxypropionyl chloride, yielding methyl 4-(2-thienyl)-4-oxobutanoate. flinders.edu.auvaia.com This γ-ketoester serves as the 1,4-dicarbonyl precursor. Subsequent cyclization of this precursor with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) leads to the formation of the pyridazinone ring system, yielding 6-(thiophen-2-yl)pyridazin-3(2H)-one. flinders.edu.auvaia.com This pyridazinone is a key intermediate that can be further functionalized to introduce the methoxy (B1213986) group at the C-3 position and other substituents at the C-6 position.

Table 1: Classical Pyridazine Ring Synthesis Example

| Precursor | Reagent | Product | Reference |

|---|

Novel Approaches for Selective Functionalization of the Pyridazine Core

Modern synthetic chemistry has introduced advanced methods for the selective functionalization of the pre-formed pyridazine core, enabling the introduction of substituents at specific positions. These methods are crucial for creating a diverse library of analogs. Direct C-H functionalization, for instance, offers a straightforward approach to access valuable substituted pyridazines by avoiding the need for pre-functionalized starting materials. researchgate.net While challenges remain due to the inherent electronic properties of the diazine ring, strategies using directing groups or temporary dearomatization have been developed. researchgate.net

Furthermore, the use of polar organometallic reagents allows for the selective addition of organic moieties to the pyridazine ring system. researchgate.net These techniques, along with transition metal-catalyzed reactions, have become essential tools for synthetic chemists, enabling more efficient and selective processes for modifying the pyridazine nucleus. organic-chemistry.orgchemicalbook.com

Introduction and Functionalization of the Thiophene Moiety at the C-6 Position of the Pyridazine Ring

Once the pyridazine core is established, the next strategic step is the introduction of the thiophene ring at the C-6 position. Palladium-catalyzed cross-coupling reactions are the predominant methods for achieving this carbon-carbon bond formation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling using 3-bromo-6-(thiophen-2-yl)pyridazine or similar precursors)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming C-C bonds between aryl or heteroaryl systems. flinders.edu.austackexchange.comgoogle.com In the context of synthesizing analogs of 3-methoxy-6-(thiophen-2-yl)pyridazine, this reaction is typically used to couple a halogenated pyridazine precursor with an appropriate boronic acid.

For instance, a series of π-conjugated molecules based on pyridazine and thiophene have been synthesized using this method. flinders.edu.auvaia.com The key precursor, 3-bromo-6-(thiophen-2-yl)pyridazine, is first prepared from the 6-(thiophen-2-yl)pyridazin-3(2H)-one intermediate by reaction with a brominating agent like phosphorus oxybromide (POBr₃). flinders.edu.auvaia.com This brominated precursor is then coupled with various (hetero)arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., DME/ethanol). flinders.edu.auvaia.com This approach allows for the introduction of a wide variety of substituents at the C-3 position, demonstrating the flexibility of the method for creating diverse analogs, although yields can be modest. flinders.edu.auvaia.com

Table 2: Suzuki-Miyaura Cross-Coupling for Synthesis of 3-Aryl-6-(thiophen-2-yl)pyridazine Analogs

| Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | 2 M Na₂CO₃ | DME/Ethanol | 28% | flinders.edu.au, vaia.com |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | 2 M Na₂CO₃ | DME/Ethanol | 22% | flinders.edu.au, vaia.com |

| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | 2 M Na₂CO₃ | DME/Ethanol | 14% | flinders.edu.au, vaia.com |

| Thiophen-2-boronic acid | Pd(PPh₃)₄ (5 mol%) | 2 M Na₂CO₃ | DME/Ethanol | 18% | flinders.edu.au, vaia.com |

Chemo- and Regioselective Annulation Approaches Involving Thiophene Derivatives

Annulation strategies provide an alternative pathway to construct the fused or directly linked pyridazine-thiophene scaffold. These methods often involve cycloaddition reactions where one of the heterocyclic rings is formed onto the other. For example, regioselective synthesis of trisubstituted pyridazines can be achieved from the inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides, which can be derived from thiophene precursors.

Another approach involves the catalyst-free [4+2] cycloaddition–elimination of α-halogeno hydrazones with enaminones, which offers a novel and efficient method for the regioselective synthesis of pyridazine derivatives. While less common than cross-coupling for linking pre-formed rings, these annulation and cycloaddition methods are powerful for building the core heterocyclic system from acyclic or simpler cyclic precursors that already contain the thiophene moiety.

Elaboration of the Methoxy Substituent at the C-3 Position of the Pyridazine Ring

The final key functionalization is the introduction of the methoxy group at the C-3 position of the pyridazine ring. This is typically achieved via nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a 3-chloropyridazine (B74176) derivative.

The synthetic route often proceeds from the 6-(thiophen-2-yl)pyridazin-3(2H)-one intermediate. This pyridazinone can be converted to a 3-chloropyridazine derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 3-chloro-6-(thiophen-2-yl)pyridazine is an activated substrate for nucleophilic substitution. The electron-withdrawing nature of the pyridazine nitrogens facilitates the attack of a nucleophile at the C-3 position. researchgate.net

The introduction of the methoxy group is then accomplished by reacting the 3-chloro intermediate with sodium methoxide (B1231860) in a suitable solvent such as methanol (B129727). This reaction proceeds via an SNAr mechanism, where the methoxide ion displaces the chloride leaving group to yield the final product, this compound. This two-step sequence (chlorination followed by methoxylation) is a common and effective strategy for converting pyridazinones to methoxypyridazines.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 6-(Thiophen-2-yl)pyridazin-3(2H)-one |

| Methyl 4-(2-thienyl)-4-oxobutanoate |

| 3-Carbomethoxypropionyl chloride |

| 3-Bromo-6-(thiophen-2-yl)pyridazine |

| Tetrakis(triphenylphosphine)palladium(0) |

| Phosphorus oxybromide |

| Phosphorus oxychloride |

| Sodium methoxide |

| Phenylboronic acid |

| 4-Formylphenylboronic acid |

| 4-Nitrophenylboronic acid |

| Thiophen-2-boronic acid |

| Furan-2-boronic acid |

Alkoxylation and Etherification Methodologies

The primary method for synthesizing 3-methoxy-pyridazines is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halogenated pyridazine precursor, typically a 3-chloro-6-substituted pyridazine, with a methoxide source. Sodium methoxide (NaOMe) is the most common reagent for this transformation, typically carried out in a polar solvent like methanol or dimethylformamide (DMF).

The precursor, 3-Chloro-6-(thiophen-2-yl)pyridazine , serves as a key intermediate. nih.gov The synthesis of this precursor is a critical first step. The general reactivity of chloropyridazines allows for their conversion into various derivatives. For instance, the reaction of 6-(2-hydroxyphenyl)-3(2H)-pyridazinones with phosphorus oxychloride can yield the corresponding 3-chloro-6-(2-hydroxyphenyl)pyridazine, demonstrating a standard method for creating the reactive chloro-intermediate. google.com

Once the 3-chloro precursor is obtained, the subsequent methoxylation reaction proceeds as follows:

Reactants : 3-Chloro-6-(thiophen-2-yl)pyridazine and Sodium Methoxide.

Solvent : Methanol is often used as both the solvent and a source for the methoxide ion in situ, although other polar aprotic solvents can be employed.

Conditions : The reaction may be run at room temperature or require heating (reflux) to proceed at a reasonable rate, depending on the specific substrate's reactivity.

The table below summarizes typical conditions for the methoxylation of various chloropyridazine analogs found in the literature, illustrating the general applicability of this method.

| Precursor | Reagent | Solvent | Temperature | Yield (%) |

| 3-Amino-6-chloropyridazine (B20888) | NaOMe | MeOH | Reflux | High |

| 3-Chloro-6-(4-methoxyphenyl)pyridazine | NaOMe | MeOH | Reflux | Not Specified |

| 6-Chloropyridazin-3-amine | NaOMe | MeOH | Sealed Vessel, Heat | Not Specified |

This table is illustrative of general methodologies for methoxylation on the pyridazine ring.

Strategic Manipulation of Precursor Functionalities for Methoxy Group Introduction

Beyond direct substitution of a halogen, other strategies can be employed to introduce the methoxy group. These often involve manipulating the functionalities of precursor molecules to facilitate the desired transformation. One such approach involves the use of pyridazinone tautomers.

Pyridazinones exist in equilibrium with their hydroxy-pyridazine tautomers. While direct etherification of the hydroxyl group can be challenging, it is possible to convert the pyridazinone into a more reactive intermediate. For example, a 6-(thiophen-2-yl)pyridazin-3(2H)-one can be treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide under basic conditions. This can lead to either N-methylation or O-methylation. Strategic choice of reagents and reaction conditions can favor the formation of the desired O-methylated product, this compound.

Another strategy involves starting from different building blocks entirely. The synthesis of the pyridazine ring from 1,3-diketones via a Diaza-Wittig reaction represents a versatile approach that allows for the introduction of various substituents. nih.gov By carefully designing the diketone precursor, one could potentially construct the pyridazine ring with the methoxy group already incorporated or with a functionality that can be easily converted to a methoxy group in a subsequent step. nih.gov

Innovative Synthetic Pathways and Green Chemistry Approaches in Pyridazine Synthesis

Recent advancements in chemical synthesis have emphasized the development of more efficient and environmentally friendly methods. These "green chemistry" approaches aim to reduce reaction times, minimize waste, and use less hazardous substances. rasayanjournal.co.in

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. thieme-connect.comnih.govgeorgiasouthern.edu For the synthesis of pyridazine derivatives, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, and frequently improved product yields. tandfonline.comekb.eg

The application of microwave heating has been shown to be effective for various steps in pyridazine synthesis, including the initial cyclocondensation reactions to form the pyridazine ring and subsequent substitution reactions. thieme-connect.comresearchgate.net For example, the Suzuki coupling of 3-amino-6-chloropyridazine with arylboronic acids is significantly enhanced under microwave conditions. researchgate.net Similarly, the synthesis of polysubstituted pyridazines from 1,4-dicarbonyl compounds and hydrazine is achieved rapidly with microwave assistance. thieme-connect.comtandfonline.com

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Cyclocondensation of Hydrazones | Several Hours | 5-15 Minutes | Often Significant | tandfonline.com |

| Synthesis of Sulfonamide Pyridazines | Not Specified | Short Reaction Time | Efficient | nih.gov |

| N(2)-Alkylation of Aminopyridazine | Not Specified | 15 Minutes | Good to Excellent | researchgate.net |

Exploration of Solvent-Free or Reduced-Solvent Reaction Conditions

A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. rasayanjournal.co.in Research into pyridazine synthesis has explored solvent-free and reduced-solvent methodologies to align with this principle.

Solvent-free reactions can be conducted by grinding solid reactants together, sometimes with a catalytic amount of a liquid to facilitate the reaction. ewha.ac.kr This technique, known as mechanochemistry, reduces waste and simplifies product purification. The synthesis of various pyridazine derivatives has been successfully carried out under solvent-free conditions, often coupled with microwave irradiation, leading to high yields in very short reaction times. tandfonline.com For instance, the cyclocondensation of hydrazones with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297) proceeds efficiently in a Pyrex vessel under microwave irradiation without any solvent. tandfonline.com

These solid-state and solvent-free approaches are not only environmentally safer but also operationally simple and can be readily scaled up, offering a practical and sustainable alternative to traditional solution-phase synthesis. ewha.ac.kr

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methoxy 6 Thiophen 2 Yl Pyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, the connectivity of atoms and the electronic environment of each nucleus can be determined with high precision.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For 3-Methoxy-6-(thiophen-2-yl)pyridazine, the spectrum is expected to show distinct signals corresponding to the protons of the methoxy (B1213986) group, the pyridazine (B1198779) ring, and the thiophene (B33073) ring.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm, due to the absence of adjacent protons for coupling.

The pyridazine ring contains two protons, H-4 and H-5. These protons form an AX spin system and are expected to appear as two doublets due to mutual coupling. The proton H-5, being adjacent to the carbon bearing the thiophene ring, and H-4, adjacent to the carbon with the methoxy group, will have distinct chemical shifts. For the parent pyridazine molecule, these protons resonate at approximately δ 9.21 ppm (H-3/H-6) and δ 7.51 ppm (H-4/H-5) chemicalbook.com. In the target molecule, the H-4 and H-5 protons are anticipated to show a coupling constant (³JHH) of approximately 9.0 Hz, characteristic of ortho-coupling in pyridazine systems nih.gov.

The thiophene ring protons (H-3', H-4', and H-5') constitute an AMX spin system. They are expected to resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. The chemical shifts and coupling constants are diagnostic of their relative positions:

H-5' : Expected to be a doublet of doublets, coupling to both H-4' (³J ≈ 5.0 Hz) and H-3' (⁴J ≈ 1.0 Hz).

H-3' : Also a doublet of doublets, coupling to H-4' (³J ≈ 3.5 Hz) and H-5' (⁴J ≈ 1.0 Hz).

H-4' : A doublet of doublets, coupling to H-5' (³J ≈ 5.0 Hz) and H-3' (³J ≈ 3.5 Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~4.0 | s (singlet) | - |

| Pyridazine H-4 | ~7.1 | d (doublet) | ³J ≈ 9.0 |

| Pyridazine H-5 | ~7.8 | d (doublet) | ³J ≈ 9.0 |

| Thiophene H-3' | ~7.6 | dd (doublet of doublets) | ³J ≈ 3.5, ⁴J ≈ 1.0 |

| Thiophene H-4' | ~7.2 | dd (doublet of doublets) | ³J ≈ 5.0, ³J ≈ 3.5 |

| Thiophene H-5' | ~7.5 | dd (doublet of doublets) | ³J ≈ 5.0, ⁴J ≈ 1.0 |

Carbon-13 NMR (¹³C NMR) Characterization

Methoxy Carbon (-OCH₃) : Expected around δ 54-56 ppm.

Pyridazine Carbons : The C-3 and C-6 carbons, being attached to the electronegative nitrogen and oxygen/thiophene groups, will be significantly downfield. C-3 (attached to -OCH₃) is predicted around δ 163 ppm, while C-6 (attached to thiophene) is expected near δ 155 ppm. The C-4 and C-5 carbons are expected at approximately δ 118 ppm and δ 128 ppm, respectively.

Thiophene Carbons : The C-2' carbon, at the point of attachment to the pyridazine ring, will be the most downfield of the thiophene carbons (around δ 143 ppm). The other thiophene carbons (C-3', C-4', C-5') are expected to appear in the δ 127-130 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~55 |

| Pyridazine C-3 | ~163 |

| Pyridazine C-6 | ~155 |

| Pyridazine C-4 | ~118 |

| Pyridazine C-5 | ~128 |

| Thiophene C-2' | ~143 |

| Thiophene C-3' | ~128 |

| Thiophene C-4' | ~129 |

| Thiophene C-5' | ~127 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules where 1D spectra may have overlapping regions. nih.govnih.govwikipedia.orgnih.gov

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. wikipedia.orglibretexts.org For this compound, a COSY spectrum would show cross-peaks connecting H-4 and H-5 of the pyridazine ring, confirming their ortho-relationship. Similarly, cross-peaks would appear between H-3'/H-4', H-4'/H-5', and H-3'/H-5' of the thiophene ring, establishing the connectivity within that ring system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. wikipedia.orgnih.gov An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signals from the ¹H NMR spectrum to the carbon signals from the ¹³C NMR spectrum. For example, it would connect the methoxy proton singlet to the methoxy carbon signal and each aromatic proton to its corresponding ring carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.govmdpi.com HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key correlations would include:

A cross-peak between the methoxy protons (-OCH₃) and the C-3 of the pyridazine ring, confirming the position of the methoxy group.

Correlations between the pyridazine proton H-5 and the thiophene carbon C-2', confirming the linkage between the two rings.

Correlations between the thiophene proton H-3' and the pyridazine carbon C-6.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular structure. nih.govmdpi.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups and aromatic systems.

C-H Stretching : Aromatic C-H stretching vibrations from both the pyridazine and thiophene rings are expected to appear just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹). The aliphatic C-H stretching of the methoxy group will be observed in the 2950-2850 cm⁻¹ region.

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the aromatic pyridazine and thiophene rings will produce a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-O Stretching : The C-O stretching of the methoxy group is expected to produce a strong, characteristic band in the 1250-1000 cm⁻¹ range.

Ring Vibrations : The in-plane and out-of-plane bending vibrations of the heterocyclic rings provide a complex but characteristic pattern in the fingerprint region (below 1000 cm⁻¹). The C-S stretching vibration of the thiophene ring typically appears in the 800-600 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium |

| C=N / C=C Ring Stretch | 1600 - 1400 | Strong-Medium |

| C-O Stretch (Aryl Ether) | 1250 - 1200 (asymmetric), 1050 - 1000 (symmetric) | Strong |

| C-H Out-of-Plane Bend | 900 - 675 | Strong-Medium |

| C-S Stretch (Thiophene) | 800 - 600 | Medium-Weak |

Electronic Spectroscopy for Conjugation and Chromophoric Properties

UV-Visible spectroscopy provides information on the electronic transitions within a molecule, which is directly related to its conjugation and chromophoric properties. The compound this compound possesses a π-conjugated system where the electron-rich thiophene and methoxy groups act as donors and the electron-deficient pyridazine ring acts as an acceptor. sciforum.net

This donor-acceptor architecture is expected to give rise to an intense intramolecular charge transfer (ICT) absorption band in the UV-Vis spectrum. sciforum.net For similar thienyl-pyridazine systems, these broad and intense ICT absorptions are observed in the visible region, typically between 330 nm and 370 nm. sciforum.netresearchgate.net The exact position of the absorption maximum (λ_max) is sensitive to the electronic nature of the substituents. The presence of the electron-donating methoxy group is expected to cause a bathochromic (red) shift in the absorption compared to an unsubstituted 6-(thiophen-2-yl)pyridazine, indicating a lowering of the HOMO-LUMO energy gap. The spectrum would also likely show higher energy absorptions in the UV region corresponding to π-π* transitions localized within the individual aromatic rings.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of this compound is predicted to be characterized by intense absorption bands in the UV-Vis region, arising from π → π* and n → π* electronic transitions within the conjugated heteroaromatic system. The core structure consists of a pyridazine ring linked to a thiophene ring, forming an extended π-system.

The presence of the electron-donating methoxy group (-OCH₃) and the electron-rich thiophene ring is expected to influence the absorption maxima significantly. The methoxy group acts as an auxochrome, which, through its +M (mesomeric) effect, can cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent pyridazine.

Studies on similar donor-acceptor thienyl-pyridazine derivatives show broad and intense intramolecular charge transfer (ICT) absorptions. For instance, related chromophores exhibit absorptions in the visible region between 337 nm and 368 nm in chloroform solutions sciforum.net. Based on this, the principal absorption band for this compound, corresponding to a π → π* transition, is anticipated to lie within this range. A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the nitrogen lone pairs in the pyridazine ring, may also be observed. The precise absorption maxima and molar extinction coefficients are dependent on the solvent used, with solvent polarity potentially influencing the position of the ICT band.

Table 1: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| λmax (π → π*) | Expected in the range of 330–370 nm |

| λmax (n → π*) | Expected at a longer wavelength, with lower intensity |

| Molar Absorptivity (ε) | High value expected for the π → π* transition |

X-ray Crystallography for Precise Three-Dimensional Structure Determination

While a specific crystal structure for this compound has not been reported in the reviewed literature, X-ray crystallography remains the definitive method for determining its precise three-dimensional atomic arrangement in the solid state.

Single Crystal X-ray Diffraction (SCXRD) Analysis

A single crystal X-ray diffraction (SCXRD) analysis would provide unequivocal proof of the molecular structure. This technique would determine the crystal system, space group, and unit cell dimensions of the compound. Furthermore, it would yield precise data on bond lengths, bond angles, and torsion angles within the molecule.

Key structural questions that SCXRD could answer include the planarity of the molecule. It would establish the dihedral angle between the pyridazine and thiophene rings, which is crucial for understanding the degree of π-conjugation between the two heterocyclic systems. In similar structures, the thiophene ring is often found to be essentially planar. For example, in 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one, the five atoms of the thiophene ring are nearly coplanar nih.gov. The analysis would also confirm the conformation of the methoxy group relative to the pyridazine ring.

Table 2: Hypothetical Crystallographic Data obtainable from SCXRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry group of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) within the Crystal Lattice

The crystal packing of this compound would be dictated by a variety of non-covalent intermolecular interactions. Based on its molecular structure, several types of interactions are plausible.

π-π Stacking: The presence of two aromatic rings (pyridazine and thiophene) suggests that π-π stacking interactions are likely to be a significant feature in the crystal lattice, helping to stabilize the packing arrangement.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like -OH or -NH, weak C-H···N and C-H···O hydrogen bonds are expected to be present. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, and the oxygen atom of the methoxy group could also participate. In related crystal structures of substituted pyridines and pyridazines, weak C-H···N hydrogen bonds are commonly observed to link molecules into larger assemblies iucr.org.

Hirshfeld Surface Analysis for Quantitative Assessment of Crystal Packing Interactions

To quantitatively analyze the intermolecular interactions that would be revealed by an X-ray crystal structure, Hirshfeld surface analysis would be employed. This computational method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts.

The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Accompanying 2D fingerprint plots break down the surface into contributions from different atom-pair contacts, providing percentage contributions for each type of interaction.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-6-(thiophen-2-yl)pyridazine |

| 3,6-Di(thiophen-2'-yl)pyridazine |

Computational Chemistry and Theoretical Modelling of 3 Methoxy 6 Thiophen 2 Yl Pyridazine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy. For 3-Methoxy-6-(thiophen-2-yl)pyridazine, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are instrumental in elucidating its fundamental electronic characteristics. researchgate.netgsconlinepress.com

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as geometry optimization. For this compound, this process involves calculating the lowest energy conformation. Key structural features include the planarity of the thiophene (B33073) and pyridazine (B1198779) rings and the rotational freedom around the single bond connecting them.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

|---|---|

| C(thiophene)-C(pyridazine) Bond Length | ~1.47 Å |

| Thiophene-Pyridazine Dihedral Angle | Variable (e.g., 5-25°) |

| C(pyridazine)-O(methoxy) Bond Length | ~1.36 Å |

| O(methoxy)-C(methyl) Bond Length | ~1.43 Å |

Note: The values presented are typical and based on DFT calculations of structurally related molecules.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which is a characteristic of thiophene and its derivatives. researchgate.netsemanticscholar.org Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridazine ring, a common feature for nitrogen-containing heterocycles. wuxiapptec.comnih.gov This separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Predicted FMO Properties of this compound

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -5.5 to -6.5 eV | Electron-donating capability (Thiophene ring) |

| E(LUMO) | -1.0 to -2.0 eV | Electron-accepting capability (Pyridazine ring) |

| Energy Gap (ΔE) | ~4.5 eV | Indicates high chemical stability |

Note: These values are estimations based on DFT calculations for similar aromatic heterocyclic systems.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.netwolfram.com The MEP map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, susceptible to nucleophilic attack). mdpi.compreprints.org

In this compound, the most negative potential (red/yellow regions) is expected to be located around the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy (B1213986) group, due to their high electronegativity. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. The sulfur atom in the thiophene ring also contributes to the negative potential. Regions of positive potential (blue) are generally found around the hydrogen atoms.

Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate and interpret experimental results.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are frequently performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.nettandfonline.com These calculations provide predicted chemical shifts that can be compared with experimental spectra to confirm the molecular structure. nih.gov The predicted shifts for this compound would show characteristic signals for the protons and carbons in the thiophene ring, the pyridazine ring, and the methoxy group. rsc.orgnih.govstackexchange.com

Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated using DFT. osti.govpsu.edu These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching of the pyridazine ring, and C-S stretching of the thiophene ring. iosrjournals.org Calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. iosrjournals.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (Thiophene & Pyridazine) | 3100 - 3000 |

| C=C / C=N Ring Stretch (Pyridazine) | 1600 - 1450 |

| C-C Ring Stretch (Thiophene) | 1530 - 1350 |

| C-O Stretch (Methoxy) | 1250 - 1020 |

| C-S Stretch (Thiophene) | 850 - 650 |

Note: Wavenumbers are approximate and based on DFT calculations for thiophene and pyridazine derivatives. iosrjournals.org

Simulated UV-Vis Spectra

The simulation of Ultraviolet-Visible (UV-Vis) spectra through computational methods, typically Time-Dependent Density Functional Theory (TD-DFT), provides insight into the electronic transitions within a molecule. This analysis helps to predict the wavelengths at which the molecule absorbs light, which is crucial for understanding its color and potential applications in materials science and photochemistry. For this compound, specific data from simulated UV-Vis spectra, including absorption maxima (λmax), oscillator strengths, and the nature of electronic transitions (e.g., HOMO to LUMO), are not available in the reviewed literature.

Analysis of Reactivity and Stability from Theoretical Perspectives

The reactivity and kinetic stability of a molecule can be elucidated through the calculation of various quantum chemical descriptors. These parameters, derived from the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), offer a quantitative measure of a molecule's susceptibility to chemical reactions.

Chemical Hardness and Softness Indices

Chemical hardness (η) and its inverse, softness (S), are key indicators of a molecule's resistance to change in its electron distribution. A large energy gap between the HOMO and LUMO signifies high hardness and low reactivity. Conversely, a small energy gap indicates high softness and greater reactivity. Without specific computational studies on this compound, the values for its HOMO-LUMO gap, chemical hardness, and softness remain undetermined.

| Parameter | Value |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Fukui Functions for Prediction of Electrophilic and Nucleophilic Sites

Fukui functions are instrumental in predicting the most likely sites for electrophilic and nucleophilic attack on a molecule. By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, these functions identify the regions most susceptible to reaction. For this compound, a Fukui function analysis would pinpoint the specific atoms on the pyridazine and thiophene rings, as well as the methoxy group, that are most likely to engage in chemical bonding. However, no such analysis has been published.

| Atomic Site | Fukui Function (f_k^+) for Nucleophilic Attack | Fukui Function (f_k^-) for Electrophilic Attack | Dual Descriptor (Δf_k) |

| Data not available | Data not available | Data not available | Data not available |

Nonlinear Optical (NLO) Properties Theoretical Assessment

The study of nonlinear optical (NLO) properties is crucial for the development of materials used in advanced technologies like telecommunications and optical data processing. Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). Molecules with significant NLO properties often possess a large degree of charge transfer, typically found in push-pull systems. While the structure of this compound, with its electron-donating methoxy group and aromatic rings, suggests potential for NLO activity, a theoretical assessment of its hyperpolarizability has not been reported in the scientific literature.

| NLO Parameter | Calculated Value |

| Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

| Second Hyperpolarizability (γ) | Data not available |

Structure Activity Relationship Sar and Molecular Design Principles for Pyridazine Thiophene Hybrid Systems

Systematic Modification and Derivatization Strategies for the 3-Methoxy-6-(thiophen-2-yl)pyridazine Scaffold

The exploration of the chemical space around the this compound core is crucial for elucidating structure-activity relationships and optimizing biological activity. Systematic modifications can be undertaken on both the pyridazine (B1198779) and thiophene (B33073) rings, as well as the methoxy (B1213986) substituent.

Modification of the Pyridazine Ring: The pyridazine ring offers several positions for derivatization. Introduction of small alkyl or lipophilic groups at the C-5 position of the pyridazine ring has been shown in related pyridazine analogues to be favorable for acetylcholinesterase (AChE)-inhibitory activity and selectivity. nih.gov Furthermore, replacement of the phenyl group at the C-6 position with other substituents is often well-tolerated and can lead to compounds with equivalent or slightly improved activity. nih.gov

Modification of the Thiophene Ring: The thiophene moiety can be functionalized at various positions. The synthesis of thiophene derivatives through methods like the Gewald protocol allows for the introduction of diverse substituents. nih.gov For instance, the introduction of a 4-hydroxy benzaldehyde (B42025) at the second position of a 2-aminothiophene has been shown to confer significant anti-microbial activity. nih.gov

A common synthetic strategy to achieve these modifications involves the use of a key intermediate, such as a halogenated pyridazine-thiophene scaffold, which can then undergo various cross-coupling reactions to introduce a library of diverse substituents. mdpi.com

Correlation of Specific Structural Features with Modulatory Effects on Biological Systems

The biological activity of this compound analogues is intricately linked to their specific structural features. The interplay between the pyridazine core, the thiophene substituent, and the methoxy group dictates the molecule's interaction with biological targets.

The pyridazine ring itself is a key pharmacophoric element found in several marketed drugs and is known to participate in various biological interactions. blumberginstitute.org The arrangement of its nitrogen atoms can influence hydrogen bonding and dipole interactions with target proteins. blumberginstitute.org For instance, in a series of pyridazine-coumarin hybrids, the pyridazine scaffold was found to be crucial for potent and selective inhibition of monoamine oxidase B (MAO-B). nih.gov

The thiophene ring, often considered a bioisostere of a phenyl ring, contributes to the molecule's lipophilicity and can engage in π-π stacking interactions within a receptor's binding pocket. nih.gov The nature and position of substituents on the thiophene ring can dramatically alter biological activity. For example, in a series of [6-(3-pyridyl)pyridazin-3-yl]amides, modifications to the pyridine (B92270) ring (a bioisostere of thiophene in this context) generally led to a significant loss of insecticidal potency. nih.gov

The methoxy group at the 3-position can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability. nih.gov In a study of trifluoromethyl methoxyphenyl β-diketones, the position of the methoxy group on the aromatic ring was found to have a paramount impact on the crystal packing and, consequently, the biological activity of the corresponding copper(II) complexes. mdpi.com

| Structural Feature | Potential Biological Impact | Supporting Evidence |

| Pyridazine Core | Essential for binding to various biological targets through hydrogen bonding and dipole interactions. | Found in numerous biologically active compounds and crucial for MAO-B inhibition in pyridazine-coumarin hybrids. blumberginstitute.orgnih.gov |

| Thiophene Ring | Influences lipophilicity and can participate in π-π stacking. Substituent position is critical. | Modifications to a bioisosteric pyridine ring in other pyridazine derivatives significantly impacted insecticidal activity. nih.govnih.gov |

| 3-Methoxy Group | Acts as a hydrogen bond acceptor, influences conformation and metabolic stability. | The position of methoxy groups affects crystal packing and biological activity in other heterocyclic systems. nih.govmdpi.com |

Rational Design of Analogs for Enhanced Selectivity and Potency towards Specific Biological Targets

Rational drug design plays a pivotal role in the development of this compound analogs with improved potency and selectivity. This approach leverages computational tools and a deep understanding of the target's structure and the ligand's SAR to guide the synthesis of more effective molecules.

A key strategy is the hybridization of pharmacophores. By combining the pyridazine-thiophene scaffold with other known active moieties, it is possible to create hybrid molecules with synergistic or enhanced biological activity. For example, the design of pyrazole-pyridazine hybrids has led to the development of selective COX-2 inhibitors. nih.gov Similarly, pyridazine-coumarin hybrids have been successfully designed as potent MAO-B inhibitors. nih.gov

Structure-based drug design, where the three-dimensional structure of the target protein is known, allows for the design of ligands that fit precisely into the active site. Molecular docking simulations can predict the binding modes of different analogs and help prioritize the synthesis of compounds with the most favorable interactions. This approach was used to rationalize the observed SAR of pyridazine-coumarin MAO-B inhibitors. nih.gov

In the absence of a target's crystal structure, ligand-based drug design methods can be employed. These methods rely on the SAR of a series of active compounds to build a pharmacophore model that defines the essential structural features required for activity. This model can then be used to design new molecules with a higher probability of being active.

Application of Bioisosteric Replacement Strategies within the Pyridazine-Thiophene Framework

Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing the physicochemical and pharmacological properties of a lead compound without drastically altering its binding to the target. This strategy involves substituting an atom or a group of atoms with another that has similar steric and electronic properties.

Bioisosteric Replacements for the Thiophene Ring: The thiophene ring is a well-known bioisostere of the phenyl ring. nih.gov However, other heterocycles can also be considered as replacements. For instance, replacing the pyridine ring (a common phenyl bioisostere) in certain bioactive compounds with a pyridazine or pyrimidine (B1678525) nucleus has been explored to generate novel nAChR ligands. nih.gov In the context of this compound, replacing the thiophene with other five-membered heterocycles like furan, pyrrole, or thiazole (B1198619) could lead to analogs with altered metabolic stability, solubility, and target affinity.

Bioisosteric Replacements for the Pyridazine Ring: The pyridazine ring itself can be replaced with other heterocyclic systems. For example, in the development of acetylcholinesterase inhibitors, isosteric replacements of the pyridazine ring were explored, though in that specific case, they were found to be detrimental to activity. nih.gov In another study, the replacement of a pyridine ring with a saturated 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in solubility, metabolic stability, and lipophilicity. chemrxiv.org

Bioisosteric Replacements for the Methoxy Group: The methoxy group can be replaced by other small, hydrogen-bond accepting groups. Common bioisosteres for a methoxy group include other small alkoxy groups, a hydroxyl group (though this would significantly change the electronic properties), or even a fluorine atom in some contexts, although this would remove the hydrogen bond accepting capability.

The following table summarizes potential bioisosteric replacements within the this compound scaffold:

| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Thiophene | Phenyl, Pyridine, Furan, Pyrrole, Thiazole | Modulate lipophilicity, metabolic stability, and electronic properties. nih.govnih.gov |

| Pyridazine | Pyrimidine, Pyrazine, Saturated bicyclic systems | Alter core scaffold, potentially improving pharmacokinetic properties. nih.govnih.govchemrxiv.org |

| Methoxy Group | Ethoxy, Hydroxyl, Fluorine | Fine-tune hydrogen bonding potential, metabolic stability, and electronic character. nih.gov |

Mechanistic Insights and in Vitro Biological Target Interaction Studies

Elucidation of Molecular Mechanisms Underlying Observed Biological Responses

The chemical architecture of 3-Methoxy-6-(thiophen-2-yl)pyridazine suggests multiple ways it can interact with biological macromolecules, leading to a range of potential cellular responses. The pyridazine (B1198779) ring, a 1,2-diazine, contains two adjacent nitrogen atoms that can act as hydrogen bond acceptors, a crucial interaction for binding within the active sites of enzymes and receptors. actascientific.com The thiophene (B33073) ring is a well-known bioisostere of a phenyl ring, a common substitution in medicinal chemistry intended to modulate physicochemical properties and improve metabolic stability or binding affinity. nih.gov

The sulfur atom within the thiophene ring is also capable of participating in additional hydrogen bonding, further enhancing its potential for drug-receptor interactions. nih.gov The planarity of both the pyridazine and thiophene rings may facilitate π-π stacking interactions with aromatic amino acid residues in target proteins. nih.gov Biological responses observed for compounds containing these scaffolds are diverse, including cytotoxic effects against various cancer cell lines and inhibition of viral replication. asianpubs.orgnih.gov For instance, certain thiophene derivatives have been shown to induce mitochondrial-mediated apoptosis in human colon cancer cells. mdpi.com This suggests that the molecular mechanisms of this compound could involve the modulation of key cellular pathways related to cell survival, proliferation, and pathogen replication.

Identification and Validation of Potential Pharmacological Targets

Based on the established activities of related pyridazine and thiophene derivatives, several classes of pharmacological targets can be identified as potential interaction partners for this compound.

Both pyridazine and thiophene moieties are prevalent in a multitude of enzyme inhibitors, with protein kinases being a particularly prominent target class. actascientific.comnih.gov

Kinase Inhibition: Thiophene-based compounds have been successfully developed as highly selective and potent inhibitors of phosphatidylinositol-3-kinases (PI3Ks), which are key enzymes in cell signaling pathways that regulate cell proliferation, growth, and survival. researchgate.net Similarly, fused pyridazine derivatives, such as imidazo[1,2-b]pyridazines, have been identified as dual inhibitors of c-Met and VEGFR2 kinases, both of which are important targets in oncology. actascientific.com Studies on various thiophene and pyridazine derivatives have demonstrated potent inhibition of tyrosine kinases like FLT3, c-Kit, VEGFR-2, EGFR, and PDGFR, as well as serine/threonine kinases like Pim-1. nih.govresearchgate.net This body of evidence strongly suggests that this compound could exhibit inhibitory activity against one or more protein kinases.

| Compound Class | Target Kinase | Inhibition Metric (IC50 or Ki) | Source |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine Derivative | FLT3 | Significant Inhibition (Specific values not detailed) | nih.gov |

| Tetra-substituted Thiophenes | PI3Kα | Subnanomolar Potency | researchgate.net |

| Imidazo[1,2-b]pyridazine Derivative | VEGFR2 | IC50 = 7.1 nM | actascientific.com |

| Thiophene Pyrazole Hybrids | c-Met | High Potency (Specific values not detailed) | nih.gov |

Cyclooxygenase (COX) Inhibition: The thiophene scaffold is also a component of known anti-inflammatory agents that target cyclooxygenase (COX) enzymes. nih.gov For example, 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as selective COX-2 inhibitors with IC50 values in the low micromolar range. nih.gov Molecular docking studies of other thiophene-based compounds have shown high binding energies for the COX-2 active site, indicating a strong potential for inhibition. nih.gov

The pyridazine ring is a key structural feature in ligands that bind to various neurotransmitter receptors, most notably the GABA-A receptor.

GABA-A Receptor Binding: The GABA-A receptor is a ligand-gated ion channel and the primary target for the major inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. wikipedia.org Several arylaminopyridazine derivatives of GABA are well-characterized as potent and selective antagonists at the GABA-A receptor site. nih.govnih.gov One of the most well-known examples is Gabazine (SR-95531), which contains a methoxy-substituted phenyl ring attached to a pyridazine core. It acts as a competitive antagonist at the GABA-A receptor, displacing [3H]GABA from rat brain membranes with high affinity. nih.gov Other pyridazine series have been developed as subtype-selective agonists for the α2/α3 subunits of the GABA-A receptor, highlighting the versatility of this scaffold in modulating GABAergic neurotransmission. acs.org

| Compound | Action | Binding Affinity (Ki) for [3H]GABA displacement | Source |

|---|---|---|---|

| SR 95531 (Gabazine) | Competitive Antagonist | 0.15 µM | nih.gov |

| SR 42641 | Competitive Antagonist | 0.28 µM | nih.gov |

| SR 95103 | Competitive Antagonist | 2.2 µM | nih.gov |

Advanced In Vitro Screening Methodologies and Assays (general, non-clinical)

To characterize the biological profile of a novel compound like this compound, a tiered approach employing various in vitro screening methods is typically used.

Initial high-throughput screening often involves cell-based assays to assess general biological effects. A common starting point is evaluating cytotoxicity against a panel of human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), and HCT-116 (colon), to identify potential anti-proliferative activity. asianpubs.orgnih.gov For example, studies on complex bipyridine derivatives containing a 6-(thiophen-2-yl) moiety have demonstrated promising cytotoxic effects against the MCF-7 cell line, with some analogues showing greater potency than the reference drug doxorubicin. nih.govresearchgate.net

Following initial hits, more specific assays are employed. For enzyme targets, this includes direct inhibition assays using purified enzymes and measuring the reduction in substrate turnover. Radiometric assays or fluorescence-based methods are common for kinases. nih.gov For receptor targets, radioligand binding assays are the gold standard for determining the affinity (Ki) and selectivity of a compound. nih.gov In these assays, the test compound's ability to displace a known, radioactively labeled ligand from the receptor is quantified. nih.govnih.gov Functional assays, such as measuring GABA-elicited enhancement of [3H]diazepam binding, can further elucidate the compound's mechanism as an agonist, antagonist, or allosteric modulator. nih.gov These advanced screening methodologies are essential for building a comprehensive pharmacological profile and validating potential therapeutic targets.

Applications in Advanced Materials and Optoelectronic Devices Based on Pyridazine Thiophene Conjugates

Investigation of Optical and Electronic Properties for Material Applications

The optical and electronic properties of pyridazine-thiophene conjugates are primarily governed by the intramolecular charge transfer (ICT) between the electron-rich thiophene (B33073) ring and the electron-deficient pyridazine (B1198779) core. This charge transfer significantly influences the absorption and emission spectra of these molecules.

Studies on related thienylpyridazine derivatives show that their absorption maxima (λmax) are typically found in the UV-visible range, often between 314 nm and 357 nm. researchgate.net The exact position of this peak can be tuned by introducing different functional groups to the aromatic systems. researchgate.net For instance, the presence of electron-acceptor groups on a phenyl ring attached to the pyridazine core can modulate the absorption wavelength. researchgate.net

The electronic properties are characterized by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In these D-A systems, the HOMO is generally localized on the electron-donating thiophene moiety, while the LUMO is centered on the electron-accepting pyridazine ring. researchgate.net This spatial separation of frontier molecular orbitals is a key characteristic of push-pull systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that determines the electronic and optical properties of the material. A smaller energy gap is often associated with a red-shift in the absorption spectrum. rsc.org For a series of related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO energy gap was found to be in the range of 4.21–4.93 eV. mdpi.com The introduction of methoxy (B1213986) groups is known to create a more planar conformation between adjacent thiophene rings, which can reduce the bandgap. acs.org

Table 1: Photophysical and Electronic Properties of Representative Pyridazine-Thiophene Analogs

| Compound Structure | Absorption Max (λmax) | HOMO-LUMO Gap (ΔE) | Reference |

|---|---|---|---|

| 3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine | 332 nm | Not Reported | researchgate.net |

| 3-Phenyl-6-(thiophen-2-yl)pyridazine | 323 nm | Not Reported | researchgate.net |

| 3-(4-Cyanophenyl)-6-(thiophen-2-yl)pyridazine | 357 nm | Not Reported | researchgate.net |

| 5-(p-Tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | Not Reported | 4.83 eV | mdpi.com |

| 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | Not Reported | 4.69 eV | mdpi.com |

Potential in Fluorescent Materials and Fluorescent Probes

Thiophene-based materials are recognized for their fluorescent properties, although their emission quantum yields can sometimes be lower than other systems. acs.org However, structural modifications, such as creating rigid, planar molecules and incorporating them into D-A structures, can significantly enhance fluorescence. The introduction of a thiophene bridge in D-A systems can lead to a large overlap of frontier molecular orbitals, which is crucial for achieving a high radiative transition rate and, consequently, a high photoluminescence quantum yield (PLQY). nih.gov

The fluorescence of these compounds can be sensitive to their environment, a property known as solvatochromism, where the emission wavelength shifts in solvents of different polarities. This sensitivity makes them suitable for use as fluorescent probes. Thiophene derivatives have been successfully employed in chemosensors where the coordination of an analyte, such as a metal ion, enhances or quenches the fluorescence emission. researchgate.net The combination of a thiophene signaling unit with other functional groups can create highly selective and sensitive probes for biologically and environmentally important ions. mdpi.com For example, some heterocyclic chromophores possessing an (oligo)thienyl π-conjugated system have been shown to exhibit high fluorescence quantum yields, making them good candidates for fluorescent probe applications. researchgate.net

Table 2: Fluorescence Properties of Thiophene-Based Emitters

| Emitter Type | Emission Wavelength | Quantum Efficiency/Yield | Application | Reference |

|---|---|---|---|---|

| Thiophene π-bridged D-A-π-D Emitter | Deep-Red (690 nm) | EQE: 1.44% (non-doped OLED) | NIR OLEDs | nih.gov |

| Thiophene π-bridged D-A Emitter | Deep-Red | EQE: 5.75% (doped OLED) | OLEDs | nih.gov |

| Thienyl-1,3-benzothiazole Derivative | Varies with solvent | Strong Fluorescence | Potential Probes | researchgate.net |

Consideration for Semiconductor Applications and Integration into Electronic Devices

The unique properties of pyridazine-thiophene conjugates make them prime candidates for use in organic electronics. wku.edu Thiophene-based materials are well-regarded for their semiconducting nature and efficient electron transport properties. jksus.org When combined with the stability of the pyridazine ring, these conjugates can serve as building blocks for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wku.edunih.gov

The performance of these materials in electronic devices is linked to the arrangement and electronic coupling of molecules in the solid state. The presence of methoxy groups, as in 3-Methoxy-6-(thiophen-2-yl)pyridazine, can play a crucial role. Studies on related chalcones have shown that methoxy substitution can alter the charge transport behavior from p-channel (hole-transporting) to ambipolar (transporting both holes and electrons). jksus.org This tunability is highly desirable for creating versatile semiconductor materials. Furthermore, theoretical calculations have indicated that methoxy groups can promote a coplanar structure between adjacent thiophene rings through favorable S–O interactions, which enhances electronic conjugation and charge mobility. acs.org The development of deep-red and near-infrared (NIR) emitting materials using thiophene-disubstituted benzothiadiazole derivatives highlights the potential of such systems in advanced OLEDs. nih.gov

Development of Chemo- and Biosensors Utilizing Pyridazine-Thiophene Conjugates

The inherent fluorescence and electronic properties of pyridazine-thiophene conjugates make them excellent platforms for the development of chemo- and biosensors. Thiophene derivatives have been extensively used as signaling units in sensors for a wide variety of analytes, including metal ions and anions. researchgate.netmdpi.com

The sensor's mechanism often relies on the interaction between the analyte and the nitrogen atoms of the pyridazine ring or the sulfur atom of the thiophene ring. This interaction can modulate the intramolecular charge transfer process, leading to a detectable change in the absorption (colorimetric) or fluorescence (fluorometric) properties. wu.ac.th For example, a chemosensor based on a N-(pyrimidin-2-yl) thiophene-2-carboxamide structure, which is analogous to a pyridazine-thiophene system, demonstrated selective detection of Fe³⁺ ions through both a color change and fluorescence quenching. wu.ac.th Similarly, pyridine-based fluorescent sensors have been developed for the rapid detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ in water. mdpi.com The design of a novel thiophene-based fluorescent sensor for detecting Zn²⁺ and CN⁻ has also been reported, with successful applications in imaging these ions in living cells and zebrafish. mdpi.com This demonstrates the significant potential for creating highly specific and sensitive chemo- and biosensors from the pyridazine-thiophene scaffold.

常见问题

Q. Table 1: Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | Pyridazine ring formation |

| Methoxy Introduction | NaOMe, DMF, 80°C | SNAr at C3 position |

| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | Suzuki-Miyaura coupling at C6 |

Basic Question: What analytical techniques are used to confirm the structure of this compound?

Answer:

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy singlet at ~3.9 ppm, thiophene protons at 6.8–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination for molecular formula validation.

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C-O stretch at ~1250 cm⁻¹ for methoxy) .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry (if crystalline) .

Advanced Question: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

Byproduct formation often arises from competing reactions (e.g., over-oxidation, incomplete coupling). Mitigation strategies include:

- Temperature Control : Lowering reaction temperatures for Suzuki-Miyaura coupling to reduce homocoupling of thiophene boronic acid .

- Catalyst Screening : Testing palladium catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) to enhance coupling efficiency .

- In Situ Monitoring : Using TLC or inline IR to track intermediate formation and adjust stoichiometry .

Case Study : A 20% yield improvement was achieved by replacing THF with a DMF/H₂O biphasic system, enhancing boronic acid solubility .

Advanced Question: How do structural modifications influence the biological activity of this compound?

Answer:

The thiophene and methoxy groups are critical for bioactivity. Comparative studies show:

- Thiophene Substitution : Replacing thiophene with phenyl reduces interaction with cytochrome P450 enzymes, lowering metabolic stability .

- Methoxy Position : Moving the methoxy group to C4 diminishes kinase inhibition potency by altering hydrogen-bonding patterns .

Q. Table 2: Bioactivity of Structural Analogues

| Compound | Modification | IC₅₀ (μM) for Kinase X |

|---|---|---|

| Parent | None | 0.45 |

| Analog A | C4-methoxy | 12.3 |

| Analog B | Thiophene→Phenyl | 8.7 |

Advanced Question: How to reconcile contradictory data on the compound’s biological activity across studies?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Purity Issues : Byproducts (e.g., sulfoxides from oxidation) may interfere; HPLC purity >98% is critical .

- Solvent Effects : DMSO concentration >0.1% can artifactually inhibit targets .

Recommendation : Replicate studies under standardized conditions (e.g., ATCC-certified cells, LC-MS purity validation) .

Advanced Question: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., prioritizes thiophene-π stacking with Phe80) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Building regression models using descriptors like logP and polar surface area to predict ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。